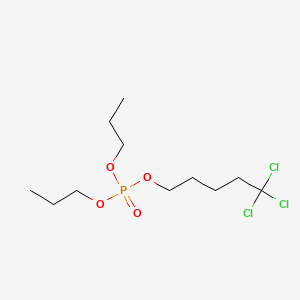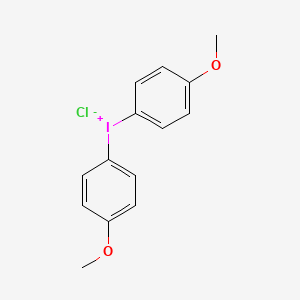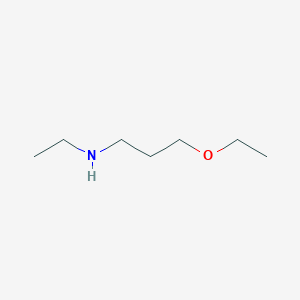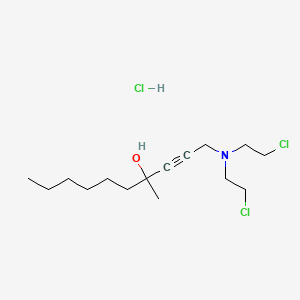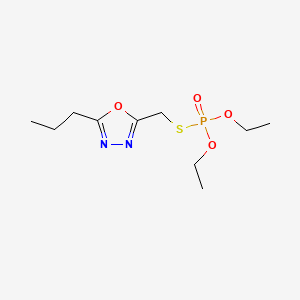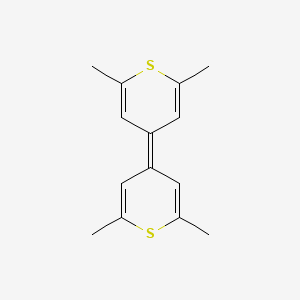![molecular formula C15H10Br6O2 B14670629 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) CAS No. 51553-06-1](/img/structure/B14670629.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is a brominated organic compound with the molecular formula C14H8Br6O2 . This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The structure consists of two 2,4,6-tribromobenzene units connected by a propane-1,3-diylbis(oxy) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) typically involves the reaction of 2,4,6-tribromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated products.
Scientific Research Applications
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The flame-retardant properties of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the free radicals generated during combustion, and the pathways involved are radical chain reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-[Propane-2,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with a different substitution pattern on the propane linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is unique due to its specific linker and substitution pattern, which provide distinct flame-retardant properties and reactivity compared to other similar compounds .
Properties
CAS No. |
51553-06-1 |
|---|---|
Molecular Formula |
C15H10Br6O2 |
Molecular Weight |
701.7 g/mol |
IUPAC Name |
1,3,5-tribromo-2-[3-(2,4,6-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br6O2/c16-8-4-10(18)14(11(19)5-8)22-2-1-3-23-15-12(20)6-9(17)7-13(15)21/h4-7H,1-3H2 |
InChI Key |
GIVLEWNRVHHZGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
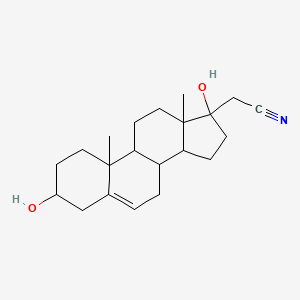
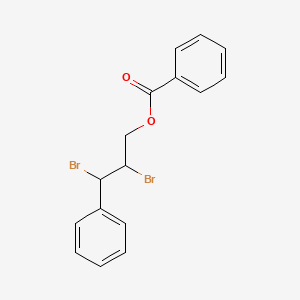
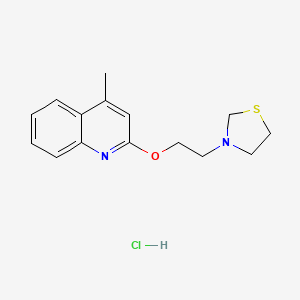
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
